An In-depth Technical Guide to the Physical Properties of 3-Methylpent-1-yn-3-amine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-Methylpent-1-yn-3-amine Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the known physical properties of 3-Methylpent-1-yn-3-amine hydrochloride. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer a practical resource for laboratory and development settings. While extensive experimental data for this specific salt is not widely published, this guide furnishes a robust framework for its synthesis, characterization, and handling, grounded in authoritative chemical knowledge.
Core Compound Identity and Properties
3-Methylpent-1-yn-3-amine hydrochloride is the salt form of the parent compound, 3-methylpent-1-yn-3-amine. The hydrochloride form generally enhances the compound's stability and aqueous solubility, making it more suitable for various applications in research and development.[1]
Below is a summary of its key identifiers and physical properties based on available data.
| Property | Value | Source(s) |
| IUPAC Name | 3-methylpent-1-yn-3-amine;hydrochloride | [2] |
| Synonyms | 3-Amino-3-methyl-1-pentyne hydrochloride, 3-Methyl-1-pentyn-3-amine HCl | [2][3][4] |
| CAS Number | 108575-32-2 | [3] |
| Molecular Formula | C₆H₁₂ClN | [2][3] |
| Molecular Weight | 133.62 g/mol | [2][3] |
| Melting Point | 245-250 °C (with decomposition) | [4] |
| Appearance | Colorless to pale yellow crystalline solid | ChemBK |
| Solubility | Soluble in water and alcohol | ChemBK |
Molecular Structure and Synthesis
The molecular structure of 3-Methylpent-1-yn-3-amine hydrochloride features a tertiary amine protonated by hydrochloric acid, with a terminal alkyne and a methyl group at the 3-position of a pentyl chain.
Caption: 2D structure of 3-Methylpent-1-yn-3-amine hydrochloride.
Synthesis Pathway
The synthesis of 3-Methylpent-1-yn-3-amine hydrochloride is a two-step process starting from 3-methyl-1-pentyn-3-ol. The first step involves the formation of the free amine, 3-methyl-3-amino-1-pentyne, which is then converted to its hydrochloride salt.[5]
Caption: Synthesis pathway of 3-Methylpent-1-yn-3-amine hydrochloride.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of 3-Methylpent-1-yn-3-amine hydrochloride.
Synthesis of 3-Methyl-3-amino-1-pentyne (Free Amine)
This procedure is based on a patented method for the synthesis of the free amine.[5]
Step 1: Chlorination of 3-Methyl-1-pentyn-3-ol
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To a reaction vessel equipped with a stirrer and cooling bath, add 90g of 30% industrial hydrochloric acid (0.74 mol).
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Cool the acid to -5°C and add 3g of cuprous chloride as a catalyst.
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Over a period of 2 hours, slowly add 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol and 80g (0.80 mol) of 98% concentrated sulfuric acid, maintaining the temperature between -5°C and 5°C.
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Continue stirring at this temperature for an additional 2 hours.
-
Allow the reaction mixture to settle and separate the layers to obtain 3-methyl-3-chloro-1-pentyne.
Step 2: Ammoniation of 3-Methyl-3-chloro-1-pentyne
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The crude 3-methyl-3-chloro-1-pentyne is then reacted with ammonia water in the presence of ammonia gas and a suitable catalyst to yield 3-methyl-3-amino-1-pentyne.
Note: The patent provides a general outline for the ammoniation step. For research purposes, optimization of catalyst, temperature, and pressure would be necessary.
Hypothetical Protocol for the Preparation of 3-Methylpent-1-yn-3-amine Hydrochloride
This protocol is based on general and established methods for the conversion of a free amine to its hydrochloride salt.
-
Dissolve the crude 3-methyl-3-amino-1-pentyne in a suitable dry, aprotic solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly bubble dry hydrogen chloride gas through the solution with constant stirring, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold, dry solvent to remove any unreacted free amine or other impurities.
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Dry the resulting white to off-white solid under vacuum to obtain 3-Methylpent-1-yn-3-amine hydrochloride.
Characterization of Physical Properties
The following are standard experimental procedures for the determination of the physical properties of the synthesized compound.
Caption: Workflow for the characterization of physical properties.
3.3.1. Melting Point Determination
The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.
3.3.2. Solubility Determination
A qualitative and semi-quantitative assessment of solubility can be performed by adding a small, known amount of the compound to a fixed volume of various solvents (e.g., water, ethanol, acetone, dichloromethane, and hexane) at a controlled temperature. The mixture is agitated, and the dissolution is observed. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.
3.3.3. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The sample would be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The chemical shifts, splitting patterns, and integration of the peaks would provide detailed structural information.
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Infrared (IR) Spectroscopy: An IR spectrum of the solid sample can be obtained using a KBr pellet or as a thin film. Characteristic peaks for the N-H stretch of the ammonium salt, the C≡C and ≡C-H stretches of the alkyne, and the C-H stretches of the alkyl groups would be expected.
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Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would be performed to determine the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the free amine.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methylpent-1-yn-3-amine hydrochloride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Work
References
-
PubChem. 3-Methyl-1-pentyn-3-amine hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. 3-Methylpent-1-yn-3-amine. National Center for Biotechnology Information. [Link]
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ChemBK. 3-Methylpent-1-yn-3-aMine hydrochloride. [Link]
- RSC Adv., 2021, 11, 19433-19449.
-
Hangzhou Udragon Chemical Co Ltd. Preparation method and application of 3-methyl-3-amino-1-pentyne. Eureka | Patsnap. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Methyl-1-pentyn-3-amine hydrochloride | C6H12ClN | CID 12232990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. Preparation method and application of 3-methyl-3-amino-1-pentyne - Eureka | Patsnap [eureka.patsnap.com]
